

Structure-Activity Relationship of 2-Aminothiazole Analogs as Potent Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,4-dimethyl-1,3-thiazol-2-amine*

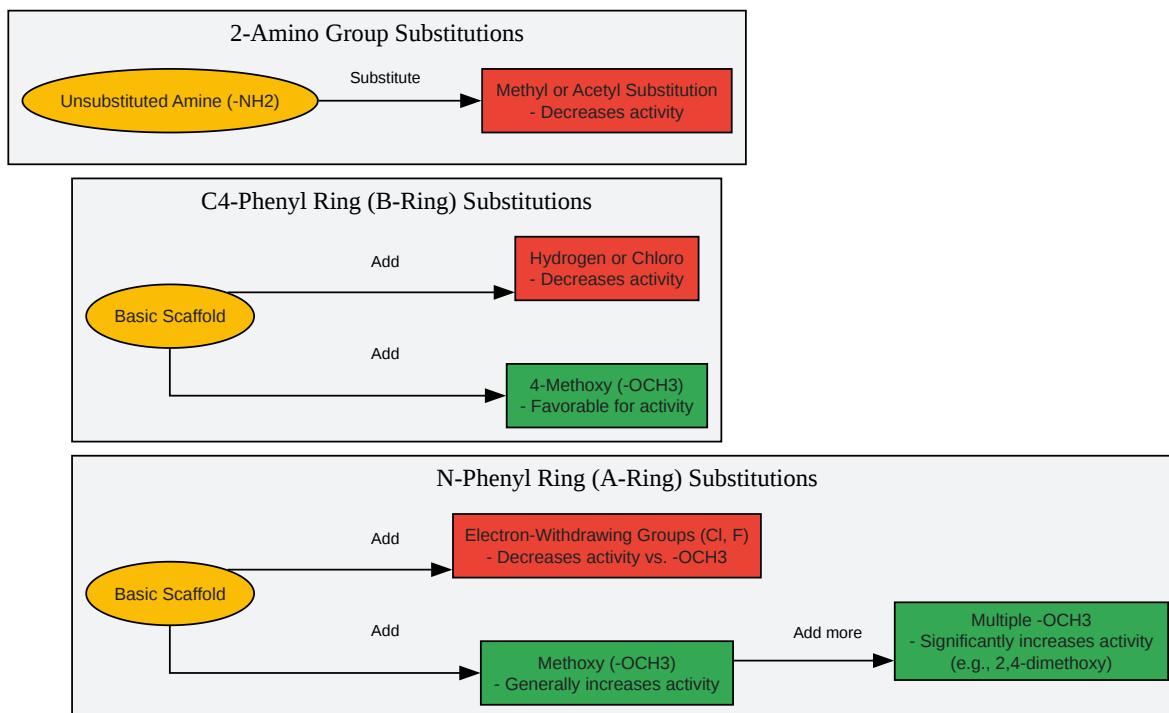
Cat. No.: *B189690*

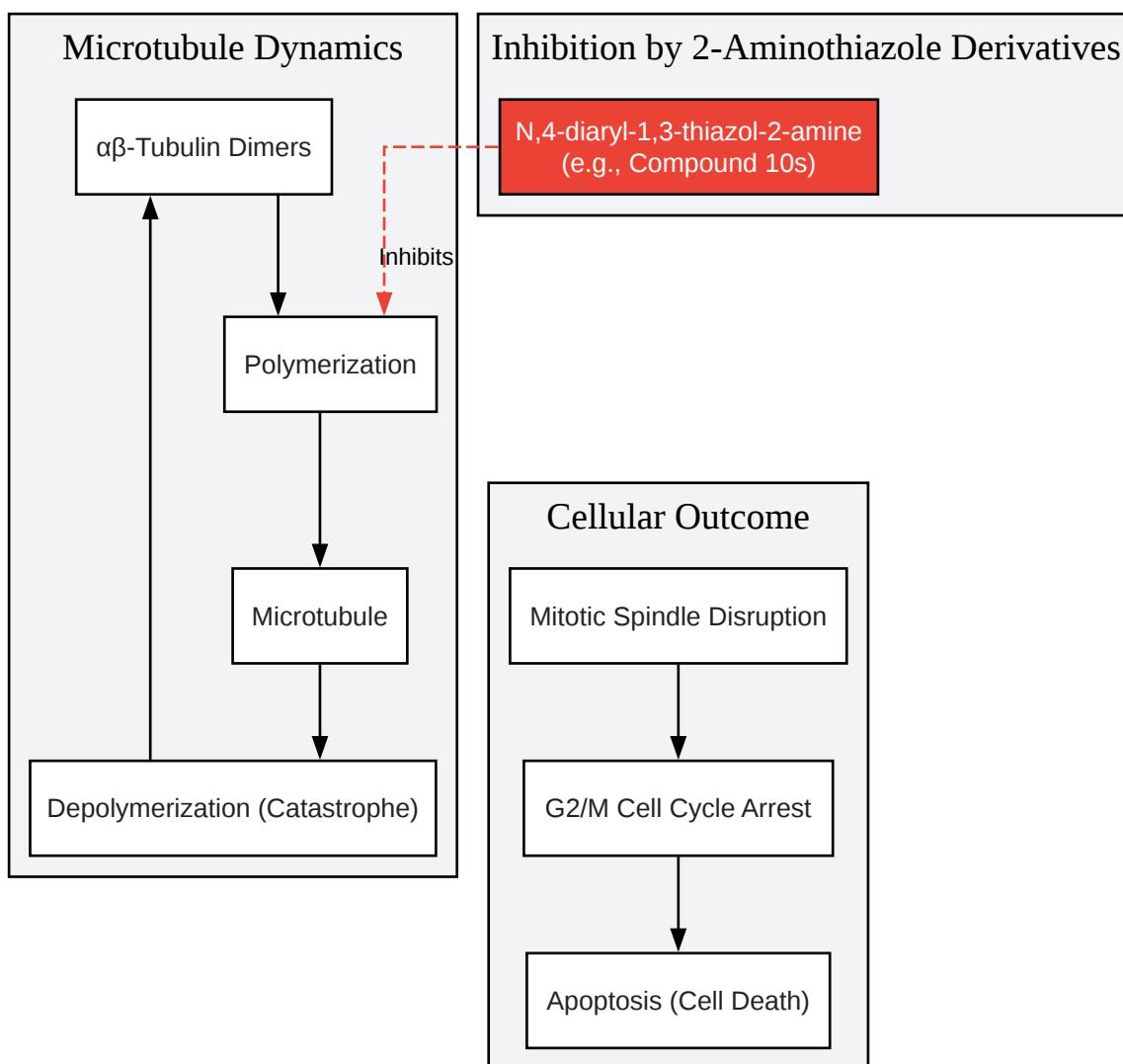
[Get Quote](#)

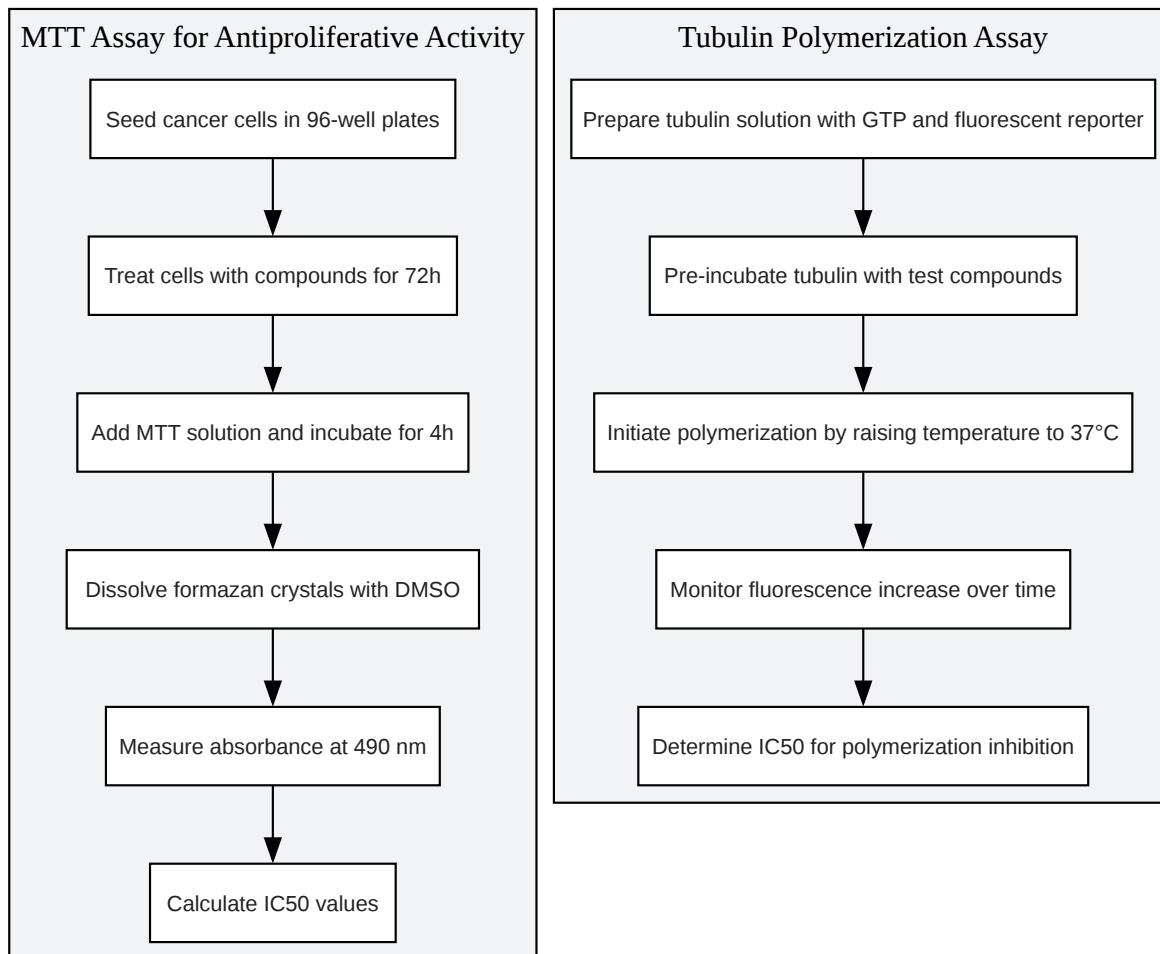
A Comparative Guide to the Anticancer Activity of N,4-Diaryl-1,3-Thiazol-2-Amine Derivatives

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to various biological targets and serve as a template for drug development.[\[1\]](#) This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N,4-diaryl-1,3-thiazol-2-amine derivatives, which have been investigated for their potent antiproliferative activity as tubulin polymerization inhibitors.[\[2\]](#) These compounds represent a promising class of anticancer agents that disrupt microtubule dynamics, a clinically validated strategy in cancer therapy.[\[2\]](#)

Comparative Analysis of Antiproliferative Activity


The antiproliferative activity of a series of N,4-diaryl-1,3-thiazol-2-amine derivatives was evaluated against three human cancer cell lines: SGC-7901 (gastric carcinoma), A549 (non-small cell lung cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentrations (IC₅₀) were determined using a standard MTT assay.[\[3\]](#) The results are summarized in the table below, alongside the reference compounds Combretastatin A-4 (CA-4), Nocodazole, and another 2-aminothiazole derivative, SMART.[\[3\]](#)


Compound	R	R'	SGC-7901 IC ₅₀ (µM)	A549 IC ₅₀ (µM)	HeLa IC ₅₀ (µM)
10a	2-OCH ₃	4-OCH ₃	1.83	2.51	3.26
10b	3-OCH ₃	4-OCH ₃	2.56	3.12	4.58
10c	4-OCH ₃	4-OCH ₃	1.25	1.98	2.84
10d	2-Cl	4-OCH ₃	3.84	5.21	6.87
10e	3-Cl	4-OCH ₃	4.12	6.33	7.15
10f	4-Cl	4-OCH ₃	2.97	4.08	5.43
10g	2-F	4-OCH ₃	4.56	5.89	7.02
10h	3-F	4-OCH ₃	5.01	6.74	8.13
10i	4-F	4-OCH ₃	3.11	4.29	5.88
10j	2,4-di-OCH ₃	4-OCH ₃	0.36	0.58	0.86
10k	3,4-di-OCH ₃	4-OCH ₃	0.98	1.54	2.13
10l	3,4,5-tri-OCH ₃	4-OCH ₃	0.75	1.12	1.69
10m	2-OCH ₃	H	6.21	8.03	9.54
10n	3-OCH ₃	H	7.85	9.12	10.3
10o	4-OCH ₃	H	5.43	7.28	8.91
10p	2-OCH ₃	4-Cl	4.87	6.19	7.55
10q	3-OCH ₃	4-Cl	5.92	7.84	8.67
10r	4-OCH ₃	4-Cl	3.76	5.01	6.23
10s	2,4-di-OCH ₃	4-OCH ₃	0.36	0.58	0.86
10t	2,4-di-OCH ₃	H	4.15	5.88	6.93
10u	2,4-di-OCH ₃ (N-CH ₃)	4-OCH ₃	1.23	1.87	2.54


10v	2,4-di-OCH ₃ (N-acetyl)	4-OCH ₃	2.58	3.91	4.76
CA-4 (2)	-	-	0.02	0.03	0.04
Nocodazole (3)	-	-	0.15	0.21	0.28
SMART (5)	-	-	0.89	1.24	1.76

Key Structure-Activity Relationship Observations:

- Substitution on the N-phenyl ring (A ring):
 - Methoxy (-OCH₃) groups generally enhance activity. The position of the methoxy group is crucial, with the order of potency being 4-OCH₃ > 2-OCH₃ > 3-OCH₃.
 - Electron-withdrawing groups like chloro (-Cl) and fluoro (-F) generally decrease activity compared to methoxy groups.
 - Multiple methoxy substitutions significantly increase potency. The compound with 2,4-dimethoxy substitution (10s) was the most potent, with submicromolar IC₅₀ values.[\[2\]](#)
- Substitution on the C4-phenyl ring (B ring):
 - A 4-methoxy group on the B ring is favorable for activity. Replacement with hydrogen or a chloro group leads to a decrease in potency.
- Substitution on the 2-amino group:
 - Introduction of a methyl or acetyl group at the nitrogen of the 2-aminothiazole skeleton resulted in reduced activity compared to the unsubstituted analog (10s vs. 10u and 10v).[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity | PLOS One [journals.plos.org]
- 3. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure-Activity Relationship of 2-Aminothiazole Analogs as Potent Tubulin Polymerization Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189690#n-4-dimethyl-1-3-thiazol-2-amine-structure-activity-relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com